molecular formula C17H15ClN4O2S B12046072 3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-62-5

3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12046072
CAS No.: 478254-62-5
M. Wt: 374.8 g/mol
InChI Key: KMHOCNOPWMPXOC-VXLYETTFSA-N
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Description

3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-chlorobenzaldehyde with 3-ethoxy-2-hydroxybenzaldehyde in the presence of an appropriate catalyst. The resulting intermediate is then reacted with thiosemicarbazide under controlled conditions to form the desired triazole derivative. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising antimicrobial, antifungal, and anticancer activities. It has been studied as a potential therapeutic agent for treating infections and cancer.

    Agriculture: The compound has shown potential as a pesticide and herbicide, providing an alternative to conventional agrochemicals.

    Materials Science: The compound’s unique chemical structure makes it a candidate for developing novel materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the growth of microbial cells by targeting key enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 3-(3-Chlorophenyl)-4-((4-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 3-(3-Chlorophenyl)-4-((3-ethoxy-3-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of 3-(3-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern and the presence of both chlorophenyl and ethoxy-hydroxybenzylidene groups. This unique combination of functional groups contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

CAS No.

478254-62-5

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-14-8-4-6-12(15(14)23)10-19-22-16(20-21-17(22)25)11-5-3-7-13(18)9-11/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+

InChI Key

KMHOCNOPWMPXOC-VXLYETTFSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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